molecular formula C11H14BrNO4S B3049874 2-Bromo-5-(diethylsulfamoyl)benzoic acid CAS No. 22361-64-4

2-Bromo-5-(diethylsulfamoyl)benzoic acid

Cat. No.: B3049874
CAS No.: 22361-64-4
M. Wt: 336.2 g/mol
InChI Key: SUMISZHUFQXXJD-UHFFFAOYSA-N
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Description

2-Bromo-5-(diethylsulfamoyl)benzoic acid is a chemical compound with the CAS Number: 22361-64-4 . It has a molecular weight of 336.21 and its IUPAC name is 2-bromo-5-[(diethylamino)sulfonyl]benzoic acid . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 138-139 degrees Celsius .

Scientific Research Applications

Synthesis and Industrial Applications

  • Synthesis of SGLT2 Inhibitors : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a close relative of the target compound, is a key intermediate in synthesizing SGLT2 inhibitors, which are promising for diabetes therapy. This synthesis uses dimethyl terephthalate and involves steps like nitration, hydrolysis, and bromination, demonstrating scalability and cost-effectiveness (Zhang et al., 2022).

Chemical Synthesis and Characterization

  • Synthesis of Azo Ligands and Cadmium Complexes : The study of 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid and its Cd(II) complex demonstrates the synthesis of azo ligands and metal complexes, useful in exploring chemical structures and potential biological activities (Jaber, Kyhoiesh, & Jawad, 2021).

  • Metabolism Study of Related Compounds : Research on diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, a compound with structural similarities, reveals insights into the metabolic pathways and possible biotransformation of related compounds (Morioka et al., 1996).

  • Development of Plant Growth Regulators : The synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its derivatives, structurally related to the target compound, has been studied for potential use as plant growth regulators (Teitei, 1980).

Biological Activity and Pharmacology

  • Biological Activity Studies : Synthesis of derivatives such as 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones demonstrates their potential biological activity, offering insights into possible applications in pharmacology (Havaldar & Khatri, 2006).

  • Antiviral Activity : Research on 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, a structurally similar compound, shows distinct antiviral activity against Herpes simplex and vaccinia viruses, suggesting potential therapeutic applications (Selvam et al., 2010).

Additional Studies

  • Optimization of Synthesis Conditions : Investigations into the synthesis of related compounds, such as 5-methyl-2-(pyrimidin-2-yl)benzoic acid, provide valuable information on optimizing conditions for efficient production of related benzoic acid derivatives (Liu et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-bromo-5-(diethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMISZHUFQXXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354285
Record name 2-bromo-5-(diethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22361-64-4
Record name 2-bromo-5-(diethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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